molecular formula C17H21NO3 B1325402 2-(4-Heptyloxybenzoyl)oxazole CAS No. 898760-32-2

2-(4-Heptyloxybenzoyl)oxazole

Cat. No.: B1325402
CAS No.: 898760-32-2
M. Wt: 287.35 g/mol
InChI Key: RKJJAQYCCWROQP-UHFFFAOYSA-N
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Description

2-(4-Heptyloxybenzoyl)oxazole is an organic compound belonging to the oxazole family. It has the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The oxazole ring is known for its significant biological activities and is a key structure in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 2-(4-Heptyloxybenzoyl)oxazole, often involves the use of magnetically recoverable catalysts. These catalysts are eco-friendly and can be easily separated from the reaction mixture using an external magnet . The preparation of oxazole derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the van Leusen oxazole synthesis is a common method that utilizes tosylmethylisocyanides (TosMICs) as key reagents .

Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic nanocatalysts has revolutionized the industrial synthesis of these compounds, providing efficient and cost-effective methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Heptyloxybenzoyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxazole ring, which can interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of oxazole derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of oxazole derivatives can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxazole N-oxides, while reduction reactions can produce reduced oxazole derivatives .

Scientific Research Applications

2-(4-Heptyloxybenzoyl)oxazole has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound is also used in the development of new pharmaceuticals and as a research tool in drug discovery .

Comparison with Similar Compounds

2-(4-Heptyloxybenzoyl)oxazole can be compared with other oxazole derivatives, such as 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole . These compounds share similar chemical structures but differ in their substituents, leading to variations in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure and biological activities make it a valuable tool in the development of new pharmaceuticals and the study of various biological processes.

Properties

IUPAC Name

(4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-3-4-5-6-12-20-15-9-7-14(8-10-15)16(19)17-18-11-13-21-17/h7-11,13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJJAQYCCWROQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642102
Record name [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-32-2
Record name [4-(Heptyloxy)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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